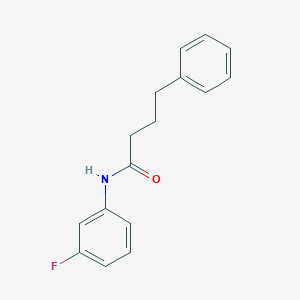
N-(3-fluorophenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-phenylbutanamide, also known as Fluorococaine, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been used in scientific research to understand the mechanism of action of cocaine and other psychostimulants.
Mecanismo De Acción
N-(3-fluorophenyl)-4-phenylbutanamide works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. When dopamine is released in the brain, it binds to dopamine receptors and produces a feeling of euphoria. N-(3-fluorophenyl)-4-phenylbutanamide blocks the reuptake of dopamine, which leads to an increase in dopamine levels in the brain and produces a similar feeling of euphoria as cocaine.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-phenylbutanamide has been shown to produce similar biochemical and physiological effects as cocaine. It increases dopamine levels in the brain and produces a feeling of euphoria. It also increases heart rate, blood pressure, and body temperature. However, it has been shown to be less potent than cocaine and has a shorter duration of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. It is also less potent than cocaine and has a shorter duration of action, which makes it easier to control in lab experiments. However, it has limitations as well. It is a synthetic compound and may not accurately reflect the effects of natural substances on the brain. It also has a potential for abuse and should be handled with care.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-4-phenylbutanamide. Researchers can use this compound to study the role of dopamine in addiction and to develop new treatments for drug addiction. They can also use it to study the effects of psychostimulants on the brain and to develop new treatments for psychiatric disorders such as ADHD and depression. Furthermore, they can study the biochemical and physiological effects of this compound in animal models to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-phenylbutanamide involves the reaction of 3-fluorobenzoyl chloride with 4-phenylbutan-2-one in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-phenylbutanamide has been used in scientific research to study the mechanism of action of cocaine and other psychostimulants. It is a potent dopamine reuptake inhibitor and has been shown to produce similar effects on the brain as cocaine. Researchers have used this compound to understand the role of dopamine in addiction and to develop new treatments for drug addiction.
Propiedades
Fórmula molecular |
C16H16FNO |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16FNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |
Clave InChI |
QJYBOPNJWDEQQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



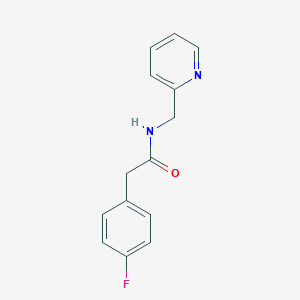

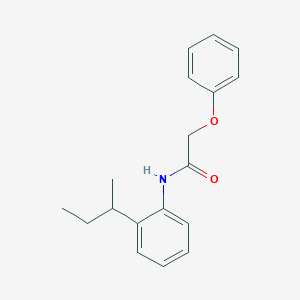
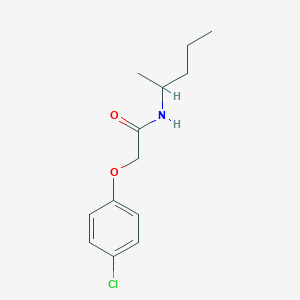
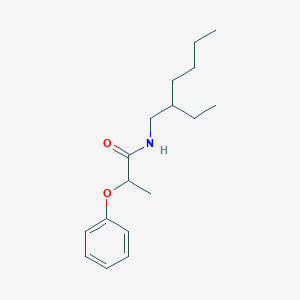
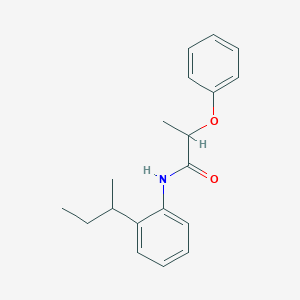


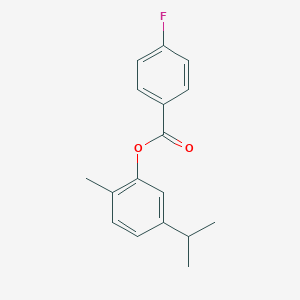

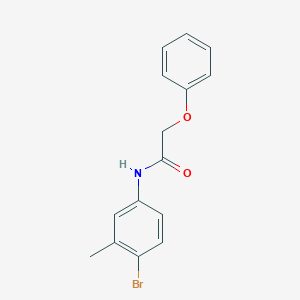
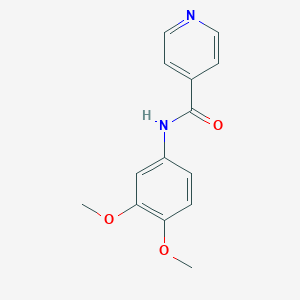
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
